Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate
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Overview
Description
Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate: is a chemical compound with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.31 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the Boc group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, alcohols, bases like triethylamine
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring
Reduction: Reduced derivatives of the carbamate group
Substitution: Substituted carbamates with different nucleophiles
Scientific Research Applications
Chemistry: Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amino groups during multi-step synthesis .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamate-protected amino acids .
Medicine: Its stability and ease of deprotection make it suitable for delivering active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection are crucial .
Comparison with Similar Compounds
- Tert-butyl carbamate (Boc-NH₂)
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
Uniqueness: Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate is unique due to its specific structure, which includes a pyrrolidine ring and an ethyl linker. This structure provides distinct reactivity and stability compared to other Boc-protected compounds . Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9-4-5-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXNLECUCKDPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1CCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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